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Compound of Interest

Compound Name: 5-Bromo-6-methylpyrimidin-4-OL

Cat. No.: B189404 Get Quote

An In-depth Technical Guide to 5-Bromo-6-methylpyrimidin-4-ol: Properties, Synthesis, and

Applications in Drug Discovery

Executive Summary
5-Bromo-6-methylpyrimidin-4-ol is a halogenated pyrimidine derivative that has emerged as

a versatile and highly valuable building block in the field of medicinal chemistry and drug

discovery. Its strategic arrangement of a reactive bromine atom, a methyl group, and a

pyrimidinol core provides a unique platform for synthetic diversification. This guide offers a

comprehensive technical overview of its core molecular properties, scalable synthesis routes,

chemical reactivity, and its pivotal role as a key intermediate in the development of

pharmacologically active compounds, particularly kinase inhibitors and antiviral agents. We will

delve into the mechanistic basis for its utility, provide detailed experimental protocols for its

application and analysis, and underscore the safety considerations necessary for its handling.

Core Molecular Profile
The foundational characteristics of 5-Bromo-6-methylpyrimidin-4-ol are summarized below.

These identifiers and properties are critical for experimental design, reaction stoichiometry, and

analytical characterization.
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Parameter Value Source(s)

Molecular Formula C₅H₅BrN₂O [1][2][3][4]

Molecular Weight 189.01 g/mol [2][3]

CAS Number 3438-52-6 [2][3][4]

IUPAC Name
5-bromo-6-methyl-1H-

pyrimidin-4-one
[1]

Synonyms

5-Bromo-6-methyl-4-

pyrimidinol, 5-Bromo-4-

hydroxy-6-methylpyrimidine

[1][2][3]

Appearance Solid [1]

SMILES CC1=C(C(=O)NC=N1)Br [3][5]

InChI Key
BIJQLSJJQJIFCL-

UHFFFAOYSA-N
[1][5]

Computational Data
Parameter Value Source(s)

Topological Polar Surface Area

(TPSA)
46.01 Å² [3]

logP (Predicted) 1.25 [3]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors 3 [3]

Rotatable Bonds 0 [3]

Synthesis and Chemical Reactivity
The synthetic accessibility of 5-Bromo-6-methylpyrimidin-4-ol and its inherent reactivity are

central to its utility. Halogenated heteroaromatic compounds are prized as monomers because
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they provide a reactive handle for established cross-coupling chemistries, enabling rapid

exploration of chemical space.[6]

Scalable Synthetic Routes
While multiple synthetic pathways exist for pyrimidine derivatives, a practical and scalable route

is crucial for applications in drug development, which often requires significant quantities of

starting material. Research has focused on developing efficient methods for constructing 4-

substituted 5-bromo-6-methylpyrimidines, highlighting their importance as synthetic

intermediates.[6] A general conceptual workflow for the synthesis of such a scaffold is outlined

below. The choice of starting materials and reagents is critical; for instance, the synthesis of

related pyrimidinones often involves the cyclization of a urea derivative with a suitable three-

carbon synthon like diethyl malonate.[7]

Conceptual Synthesis Workflow

Simple Precursors
(e.g., Amidines, β-ketoesters)

Condensation &
Cyclization

Formation of
6-methylpyrimidin-4-ol Core

Formation of pyrimidine ring

Regioselective Bromination
(e.g., with NBS)

Introduction of reactive handle

5-Bromo-6-methylpyrimidin-4-ol
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Caption: Conceptual workflow for the synthesis of 5-Bromo-6-methylpyrimidin-4-ol.

The key step is the regioselective bromination, typically achieved using N-Bromosuccinimide

(NBS), which installs the bromine atom at the C5 position. This position is electronically

activated for electrophilic substitution, making the reaction efficient and predictable. This

strategic placement of bromine is fundamental to the molecule's function as a versatile

synthetic intermediate.

The Power of the C5-Bromo Substituent
The bromine atom at the 5-position is the molecule's primary reactive site for building molecular

complexity. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling

reactions, such as Suzuki, Stille, and Negishi couplings.[6][8] This capability allows for the

precise and controlled introduction of a wide range of substituents, including aryl, heteroaryl,

and alkyl groups.

This "plug-and-play" functionality is a cornerstone of modern medicinal chemistry for two

primary reasons:

Diversity-Oriented Synthesis: It enables the rapid generation of large libraries of analogues

from a common core, which is essential for exploring Structure-Activity Relationships (SAR).

By systematically varying the substituent introduced at the C5 position, researchers can fine-

tune a molecule's biological activity, selectivity, and pharmacokinetic properties.

Access to Novel Chemical Space: Cross-coupling reactions allow for the construction of

complex molecular architectures that would be difficult to assemble through other means,

opening up new possibilities for drug design.
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Application in Diversity-Oriented Synthesis
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Caption: Role of 5-Bromo-6-methylpyrimidin-4-ol in diversity-oriented synthesis.

Experimental Protocols
To ensure scientific integrity, the protocols described herein are designed as self-validating

systems. Proper execution coupled with rigorous analytical confirmation is paramount.

Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling an aryl boronic acid to the 5-Bromo-
6-methylpyrimidin-4-ol core.

Objective: To synthesize a 5-aryl-6-methylpyrimidin-4-ol derivative.

Materials:

5-Bromo-6-methylpyrimidin-4-ol (1.0 eq)
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Aryl boronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Inert gas (Nitrogen or Argon)

Methodology:

Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-6-methylpyrimidin-4-ol, the

aryl boronic acid, and the base.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. Causality:

This is critical to prevent the oxidation and deactivation of the palladium catalyst.

Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium

catalyst under a positive pressure of inert gas.

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin-Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the desired 5-aryl-6-methylpyrimidin-4-ol.

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR,

and High-Resolution Mass Spectrometry (HRMS).

Protocol: Analytical Characterization by HPLC-MS
Objective: To confirm the purity and identity of a synthesized derivative.
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Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Mass Spectrometer (MS) detector (e.g., ESI source).

Methodology:

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent

(e.g., Methanol or Acetonitrile).

Mobile Phase:

A: Water + 0.1% Formic Acid

B: Acetonitrile + 0.1% Formic Acid

Rationale: Formic acid aids in the ionization of the analyte for better MS detection.

Gradient Elution: Run a standard gradient, for example:

0-1 min: 5% B

1-8 min: 5% to 95% B

8-10 min: 95% B

10-11 min: 95% to 5% B

11-15 min: 5% B

Detection:

Monitor UV absorbance at relevant wavelengths (e.g., 254 nm).

Acquire mass spectra in positive ion mode, scanning for the expected molecular ion peak

([M+H]⁺).

Data Analysis:
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Integrate the UV chromatogram to determine the purity of the compound.

Confirm the mass of the major peak corresponds to the calculated exact mass of the

target molecule.

Safety and Handling
As with many halogenated organic compounds, 5-Bromo-6-methylpyrimidin-4-ol and its

derivatives require careful handling. While specific toxicity data may be limited, related

structures are classified as irritants and harmful if swallowed.[8][9]

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

Precautions:

Always handle in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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